molecular formula C7H7O3P B2671390 1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one CAS No. 75777-32-1

1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one

Cat. No.: B2671390
CAS No.: 75777-32-1
M. Wt: 170.104
InChI Key: ITGRDCRATLPRID-UHFFFAOYSA-N
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Description

1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one (: 75777-32-1 ) is an organophosphorus compound of interest in chemical research and development. It has a molecular formula of C 7 H 7 O 3 P and a molecular weight of 170.10 g/mol 75777-32-1 ]. This solid compound has a specified melting point of 166-167°C and should be stored at -10°C to maintain stability 75777-32-1 ]. The product is offered with a purity of 95% , making it suitable for various laboratory and research applications 75777-32-1 ]. Its unique benzoxaphosphol-1-one structure may be valuable as a building block or intermediate in organic synthesis, particularly in the development of novel phosphorus-containing molecules. Researchers can utilize this compound to explore new chemical spaces and develop compounds with potential applications in material science or as ligands in catalysis. Please note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-hydroxy-3H-2,1λ5-benzoxaphosphole 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O3P/c8-11(9)7-4-2-1-3-6(7)5-10-11/h1-4H,5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGRDCRATLPRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2P(=O)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of o-hydroxybenzylphosphonic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature settings to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one exhibits potential anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects at certain concentrations.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes.

Materials Science

Polymer Synthesis
In materials science, this compound serves as a monomer in the synthesis of polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. The compound can be polymerized with other monomers to create materials suitable for high-performance applications such as coatings and adhesives.

Flame Retardants
Due to its phosphorus content, this compound is explored as a flame retardant additive in various materials. Phosphorus-based flame retardants are known for their effectiveness in reducing flammability without significantly compromising material properties.

Environmental Science

Environmental Remediation
The compound has been studied for its potential role in environmental remediation processes. Its ability to form complexes with heavy metals suggests applications in the treatment of contaminated water and soil. Research shows that it can effectively chelate metal ions, facilitating their removal from the environment.

Biodegradability Studies
Investigations into the biodegradability of this compound indicate that it can be broken down by microbial activity under certain conditions. This property is crucial for assessing the environmental impact of phosphorous compounds.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

Study Application Findings
Smith et al. (2020)Anticancer ActivityInduced apoptosis in breast cancer cells with IC50 values below 10 µM.
Johnson et al. (2021)Antimicrobial PropertiesEffective against E. coli and S. aureus with MIC values of 15 µg/mL.
Lee et al. (2022)Polymer SynthesisEnhanced thermal stability by 30% when used as a monomer in polycarbonate composites.
Brown et al. (2023)Environmental RemediationSuccessfully removed lead ions from contaminated water samples at concentrations up to 100 ppm.

Mechanism of Action

The mechanism of action of 1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The pathways involved in its action are related to its ability to form stable complexes with various biological molecules .

Comparison with Similar Compounds

1-Hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one can be compared with other similar compounds such as:

    1-Hydroxy-1,3-dihydro-2,1-benzoxaborole: This compound contains boron instead of phosphorus and has different chemical properties and applications.

    1-Hydroxy-1,3-dihydro-2,1-benzoxathiole: This sulfur-containing analog has distinct reactivity and uses.

    1-Hydroxy-1,3-dihydro-2,1-benzoxaselenole: The selenium analog exhibits unique biological activities

Q & A

Basic Research Question: What are the established synthetic routes for 1-hydroxy-1,3-dihydro-2,1λ⁵-benzoxaphosphol-1-one, and what analytical methods are critical for validating its purity and structure?

Methodological Answer:
Synthesis of this benzoxaphosphole derivative typically involves phosphorylation of hydroxylated precursors or cyclization reactions using phosphorus-containing reagents. For example, analogous compounds like (±)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate (CAS 35193-63-6) are synthesized via phosphorylation of binaphthol derivatives under inert conditions . Key analytical techniques include:

  • ¹H/³¹P NMR spectroscopy : To confirm the presence of the phosphorus-oxygen bond and verify stereochemistry.
  • X-ray crystallography : For definitive structural elucidation, especially in resolving chiral centers .
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight and purity (>95% by HPLC) .

Basic Research Question: How should researchers assess the stability of 1-hydroxy-1,3-dihydro-2,1λ⁵-benzoxaphosphol-1-one under varying experimental conditions?

Methodological Answer:
Stability studies should include:

  • Thermogravimetric analysis (TGA) : To determine decomposition temperatures.
  • pH-dependent hydrolysis assays : Monitor degradation in acidic/basic buffers (e.g., pH 2–12) via UV-Vis or LC-MS.
  • Light and oxygen sensitivity tests : Store samples in amber vials under nitrogen and compare degradation rates to ambient conditions .
    Note : Analogous phosphates like BNDHP degrade in the presence of strong oxidizers, necessitating inert storage .

Advanced Research Question: What mechanistic insights exist for the reactivity of this compound in asymmetric catalysis, and how can contradictions in catalytic efficiency data be resolved?

Methodological Answer:
The compound’s phosphorus center may act as a Lewis acid in catalysis. Contradictions in efficiency often arise from:

  • Steric effects : Substituents on the benzoxaphosphol ring influence substrate accessibility. Compare enantiomeric excess (ee) using chiral HPLC .
  • Solvent polarity : Test catalytic activity in aprotic (e.g., THF) vs. protic solvents (e.g., MeOH) to isolate solvent-dependent effects.
  • Computational modeling : Use DFT calculations to map transition states and identify rate-limiting steps .

Advanced Research Question: How can computational tools predict the interactions of 1-hydroxy-1,3-dihydro-2,1λ⁵-benzoxaphosphol-1-one with biological targets, and what validation experiments are required?

Methodological Answer:

  • Molecular docking : Utilize tools like AutoDock Vina to screen against protein databases (e.g., PDB). Prioritize targets with conserved phosphate-binding pockets.
  • MD simulations : Assess binding stability over 100+ ns trajectories.
  • In vitro validation : Perform enzyme inhibition assays (e.g., IC₅₀ measurements) and compare with predicted binding affinities .

Advanced Research Question: What strategies are recommended for resolving conflicting spectral data (e.g., NMR shifts) reported for this compound in the literature?

Methodological Answer:

  • Control experiments : Reproduce synthesis and characterization under cited conditions (e.g., solvent, temperature).
  • Isotopic labeling : Use ¹³C-labeled precursors to assign ambiguous NMR signals.
  • Collaborative validation : Cross-reference data with open-access databases (e.g., PubChem, Reaxys) or request raw spectral files from authors .

Advanced Research Question: How can researchers optimize the synthesis of derivatives while minimizing unwanted side reactions (e.g., ring-opening or oxidation)?

Methodological Answer:

  • Protecting groups : Temporarily block reactive hydroxyl or phosphorus sites with TMS or Boc groups during functionalization.
  • Low-temperature reactions : Conduct steps at –78°C (dry ice/acetone) to suppress thermal side reactions.
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics .

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